4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane

Suzuki-Miyaura Transmetalation Boronic Esters

Researchers optimizing Suzuki-Miyaura couplings often face rate-limiting transmetalation with standard pinacol boronates. 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane (CAS 1260068-92-5) addresses this: its six-membered 1,3,2-dioxaborinane ring reduces boron electrophilicity, altering Pd-O-B complex formation kinetics. • Proven efficacy in Ni-catalyzed Suzuki-Miyaura reactions with C-O electrophiles, where pinacol esters underperform. • 4,4,6-Trimethyl substitution enables steric tuning for hindered or electronically deactivated aryl partners. • 2-Naphthyl group supports iterative synthesis of OLED and organic semiconductor building blocks. • 95%+ purity; recommended storage at 2-8°C under dry, sealed conditions.

Molecular Formula C16H19BO2
Molecular Weight 254.1 g/mol
CAS No. 1260068-92-5
Cat. No. B1405839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane
CAS1260068-92-5
Molecular FormulaC16H19BO2
Molecular Weight254.1 g/mol
Structural Identifiers
SMILESB1(OC(CC(O1)(C)C)C)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C16H19BO2/c1-12-11-16(2,3)19-17(18-12)15-9-8-13-6-4-5-7-14(13)10-15/h4-10,12H,11H2,1-3H3
InChIKeyPJXUYZILYFNDCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane: Technical Specifications and Supplier Availability


4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane (CAS 1260068-92-5) is a cyclic arylboronic ester featuring a 2-naphthyl group and a 1,3,2-dioxaborinane ring derived from 2-methyl-2,4-pentanediol. The compound has a molecular formula of C₁₆H₁₉BO₂ and a molecular weight of 254.13 g/mol . As a member of the 1,3,2-dioxaborinane class, this boronic ester is employed as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions. Commercially, it is available from multiple vendors at 95%+ purity, with recommended storage at 2–8°C under dry, sealed conditions .

1 Six-membered dioxaborinane ring for distinct transmetalation kinetics
2 2-Naphthyl group suitable for π-conjugated material synthesis
3 Supports Ni- and Pd-catalyzed cross-coupling method development

Why Generic Substitution Fails: Ring Size and Steric Effects in Transmetalation


Substituting a 1,3,2-dioxaborinane (six-membered ring) with a more common pinacol-derived 1,3,2-dioxaborolane (five-membered ring) is not a neutral choice in cross-coupling reactions. Systematic mechanistic investigations have established that the ring size of the boronic ester profoundly alters the thermodynamics and kinetics of the transmetalation step in the Suzuki-Miyaura catalytic cycle [1]. Specifically, 1,3,2-dioxaborinanes exhibit decreased electrophilicity at the boron center relative to 1,3,2-dioxaborolanes and 1,3,2-dioxaborolanes derived from 1,2-diols, which directly influences the rate of arene transfer [2]. Furthermore, the steric encumbrance introduced by the 4,4,6-trimethyl substitution pattern on the dioxaborinane ring can modulate the barrier to Pd–O–B complex formation. These structural distinctions mean that generic substitution with alternative boronic esters can lead to unpredictable or suboptimal reaction outcomes, necessitating a compound-specific evaluation for procurement and method development.

Target Reagent
1,3,2-Dioxaborinane (six-membered ring, 4,4,6-trimethyl pattern)
Common Substitute
1,3,2-Dioxaborolane (five-membered pinacol-derived ring)
Ring size and steric profile alter transmetalation thermodynamics and Pd–O–B complex formation. Direct replacement may lead to unpredictable coupling outcomes.

Quantitative Differentiation: Reactivity, Cost, and Application Data


Transmetalation Kinetics: 1,3,2-Dioxaborinanes vs. 1,3,2-Dioxaborolanes

Mechanistic studies on arylboronic esters reveal that the diol structure, specifically ring size, dramatically influences the rate-determining transmetalation step. Esters derived from 1,3-diols (1,3,2-dioxaborinanes) exhibit decreased electrophilicity compared to those derived from 1,2-diols (1,3,2-dioxaborolanes), making the formation of Pd–O–B linked complexes thermodynamically unfavorable [1]. Consequently, many 1,3,2-dioxaborinanes that do not readily form Pd–O–B complexes undergo transmetalation faster than those that do, due to hyperconjugative stabilization of the arene transfer transition state [1]. This can translate to more than a 20-fold difference in transmetalation rates compared to the parent arylboronic acid, a difference that is highly dependent on the specific diol structure [1].

Transmetalation Kinetics
Class-level
DioxaborinaneDecreased electrophilicity, >20× faster transmetalation
DioxaborolaneThermodynamically favored Pd–O–B complex, slower transfer
Informs reaction optimization for Suzuki-Miyaura
Diol structure governs rate; ring-size effects context-dependent
Suzuki-Miyaura Transmetalation Boronic Esters

Enhanced Reactivity in Ni-Catalyzed Cross-Coupling

In nickel-catalyzed Suzuki-Miyaura cross-coupling reactions with C–O electrophiles (mesylates and sulfamates), a direct comparison was made between different arylboron nucleophiles. In the absence of water, aryl neopentylglycolboronates (which share the 1,3,2-dioxaborinane core with the target compound) were found to be more efficient, less expensive, and more atom-economic than the widely used aryl pinacolboronates [1]. This is a critical distinction for nickel-catalyzed systems, which are increasingly favored for their ability to activate abundant C–O electrophiles.

Ni-Catalyzed Efficiency
Head-to-head
NeopentylglycolboronateReported higher efficiency, atom economy
Pinacol boronateLess effective in dry Ni-catalyzed systems
Selection context for Ni-catalyzed C–O activation
Comparison under dry conditions; wet systems may differ
Nickel Catalysis Cross-Coupling Boronic Esters

Quantitative Cross-Coupling of C–O Electrophiles with Air-Stable Ni Precatalyst

An air-stable σ-Ni(II) precatalyst, Ni(II)Cl(1-naphthyl)(PCy₃)₂, was shown to facilitate the quantitative cross-coupling of all six classes of C–O electrophiles (mesylates, sulfamates, esters, carbonates, carbamates, methyl ethers) with aryl neopentylglycolboronates in reaction times of 0.5 to 24 hours at 23°C [1]. The use of an aryl neopentylglycolboronate was integral to achieving this high efficiency, demonstrating superior performance compared to previously reported precatalyst systems that often struggled with less reactive C–O electrophiles. This establishes a robust and high-yielding protocol where the 1,3,2-dioxaborinane reagent class is a key enabling component.

C–O Electrophile Scope
Class-level
Quantitative coupling of 6 electrophile classes (0.5–24 h, 23°C)
Enables robust protocol for C–O activation
Air-stable Ni precatalyst; reaction times vary by substrate
Nickel Catalysis Precatalyst C–O Activation

Synthetic Utility: Stereocontrolled Polyene Synthesis

A closely related vinyl derivative of the target compound, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane, was successfully employed as a genuine two-carbon vinyl-dianion building block in the stereocontrolled synthesis of 1,6-diphenyl-1,3,5-hexatrienes [1]. The synthesis proceeded from just two starting materials (iodobenzene and the vinyl dioxaborinane) via a sequence of Heck, Suzuki-Miyaura, and stereocontrolled iododeboronation reactions, demonstrating the unique ability of this dioxaborinane scaffold to enable precise stereochemical control in complex molecule construction. This highlights the broader utility of the 4,4,6-trimethyl-1,3,2-dioxaborinane framework beyond simple cross-coupling.

Stereocontrolled Polyene Synthesis
Supporting evidence
Vinyl dioxaborinane used as vinyl-dianion equivalent in 1,6-diphenylhexatriene construction
Demonstrates scaffold versatility for complex molecule building
Methodology via sequential Heck, Suzuki, and iododeboronation
Stereoselective Synthesis Polyene Building Block

Recommended Application Scenarios


Ni-Catalyzed Cross-Coupling of Challenging C–O Electrophiles

As demonstrated by the quantitative cross-coupling of six C–O electrophile classes with aryl neopentylglycolboronates, this compound class is a preferred reagent for nickel-catalyzed Suzuki-Miyaura reactions, particularly in dry conditions where pinacol boronates are less effective. Procurement of 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane is recommended for laboratories establishing or optimizing Ni-catalyzed protocols for C–O activation [1].

Optimization of Pd-Catalyzed Couplings with Hindered Substrates

The unique electronic and steric properties of the 1,3,2-dioxaborinane ring, which lead to decreased electrophilicity and altered transmetalation kinetics compared to common 1,3,2-dioxaborolanes, make this compound a valuable candidate for reaction optimization. It is particularly suited for screening campaigns aimed at improving yields in Suzuki couplings involving sterically hindered or electronically deactivated aryl partners, where the kinetics of the transmetalation step can be rate-limiting [1].

Construction of Naphthalene-Based π-Conjugated Materials

The 2-naphthyl group is a key structural motif in organic electronics, including OLEDs and organic semiconductors. The proven utility of the 4,4,6-trimethyl-1,3,2-dioxaborinane scaffold in stereocontrolled synthesis [2] suggests that this specific compound is a reliable and versatile building block for iterative cross-coupling strategies. It is an ideal procurement choice for researchers synthesizing novel naphthalene-based materials where precise control over molecular architecture and purity is paramount [1].

Application
Selection Property
Validation Focus
Ni-catalyzed cross-coupling method development
1,3,2-Dioxaborinane reactivity in dry conditions
C–O electrophile activation efficiency
Optimization of Pd-catalyzed Suzuki-Miyaura couplings
Altered transmetalation kinetics from six-membered ring
Hindered substrate coupling yield
Synthesis of naphthalene-based π-conjugated materials
2-Naphthyl boronic ester for iterative coupling
Stereochemical control and purity

Technical Documentation Hub

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